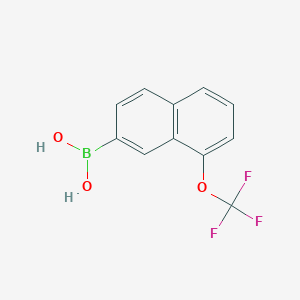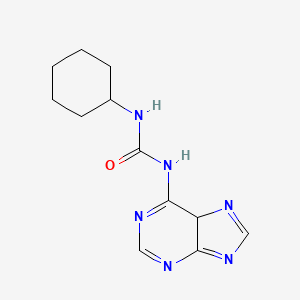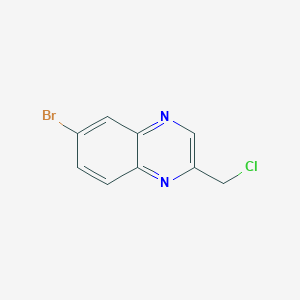
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine est un composé aromatique hétérocyclique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique unique et de ses applications potentielles. Ce composé est caractérisé par la présence d'un système cyclique de naphthyridine substitué par un groupe chloro en position 5 et un groupe fluorophényle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine implique généralement des réactions organiques à plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, qui implique le couplage croisé d'un dérivé d'acide boronique avec une naphthyridine halogénée sous catalyse au palladium . Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le toluène ou l'éthanol.
Méthodes de production industrielle
En milieu industriel, la production de 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine peut impliquer des réactions en lots à grande échelle utilisant des réacteurs automatisés. Le procédé est optimisé pour un rendement et une pureté élevés, avec un contrôle minutieux des paramètres réactionnels tels que la température, la pression et la durée de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
La 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution nucléophile peuvent se produire aux positions chloro ou fluoro en utilisant des réactifs tels que le méthylate de sodium ou l'ammoniac.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'oxydes de naphthyridine.
Réduction : Formation de dérivés de naphthyridine réduits.
Substitution : Formation de composés de naphthyridine substitués.
4. Applications de la recherche scientifique
La 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigué pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-Chloro-2-(3-fluorophényl)-1,3-benzoxazole
- 5-Chloro-2-(3-fluorophényl)-1,3-benzothiazole
Unicité
La 5-Chloro-2-(3-fluorophényl)-1,6-naphthyridine est unique en raison de son système cyclique de naphthyridine, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires
Propriétés
Formule moléculaire |
C14H8ClFN2 |
|---|---|
Poids moléculaire |
258.68 g/mol |
Nom IUPAC |
5-chloro-2-(3-fluorophenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H8ClFN2/c15-14-11-4-5-12(18-13(11)6-7-17-14)9-2-1-3-10(16)8-9/h1-8H |
Clé InChI |
SFHPSPGLBYXXNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)





![2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)





